5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine

PIM kinase oncology triazolopyrimidine scaffold

5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1019024-48-6, MF C₁₀H₁₃N₅, MW 203.25) is a heterobicyclic building block comprising a [1,2,4]triazolo[4,3-a]pyrimidine core with a piperidin-4-yl substituent at the 5-position. The compound belongs to the broader class of triazolopyrimidine-fused heterocycles, which are recognized scaffolds in kinase inhibitor drug discovery, particularly for PIM family kinases and other oncology targets.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
Cat. No. B8143550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=NC3=NN=CN23
InChIInChI=1S/C10H13N5/c1-4-11-5-2-8(1)9-3-6-12-10-14-13-7-15(9)10/h3,6-8,11H,1-2,4-5H2
InChIKeyVOQHACXEWCCEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine – Core Scaffold Identity & Procurement-Relevant Classification


5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1019024-48-6, MF C₁₀H₁₃N₅, MW 203.25) is a heterobicyclic building block comprising a [1,2,4]triazolo[4,3-a]pyrimidine core with a piperidin-4-yl substituent at the 5-position . The compound belongs to the broader class of triazolopyrimidine-fused heterocycles, which are recognized scaffolds in kinase inhibitor drug discovery, particularly for PIM family kinases and other oncology targets . Its primary procurement utility lies in serving as a key intermediate for structure–activity relationship (SAR) exploration, where the 5-piperidine attachment point enables divergent functionalization that is inaccessible to the more common 3-substituted regioisomer [1].

Why 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine Cannot Be Replaced by Its 3-Substituted Regioisomer


The triazolo[4,3-a]pyrimidine scaffold presents multiple possible N- and C-substitution positions, and regioisomeric variants differing only in the attachment site of the piperidine ring are not functionally equivalent. In related kinase inhibitor programs, the position of the piperidine substituent dictates the vector of exit from the hinge-binding motif, profoundly altering the shape complementarity with the target ATP-binding pocket and the selectivity profile across the kinome [1]. The 5-substituted regioisomer places the piperidine basic amine at a trajectory that can engage the ribose pocket or solvent channel, whereas the 3-substituted analog orients the group toward a sterically congested region, often resulting in >10-fold loss in binding affinity for PIM kinases [2]. Generic substitution with a different regioisomer therefore invalidates established SAR and cannot be done without repeating lead optimization.

Quantitative Differentiation Evidence for 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine Against Closest Analogs


PIM-1 Kinase Inhibition: 5-Substituted Congener Demonstrates Sub-Nanomolar Potency While the 3‑Piperidine Regioisomer Is Inactive

In the Amgen PIM kinase inhibitor program (US Patent 9,321,756), compounds bearing a 5-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine core achieved IC₅₀ values of 0.763 nM against PIM-1 and 1.50 nM against PIM-3, measured via phosphorylation of biotinylated-BAD peptide at Ser112 [1]. In contrast, the isomeric 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine scaffold, when embedded in analogous fully elaborated inhibitors, yielded IC₅₀ values >100 nM against the same kinases, representing a >130-fold potency differential [2]. This potency cliff is attributed to the 5-position enabling a productive hydrogen-bond network with the hinge region (Glu121 and Asp128) that the 3-position cannot achieve without inducing a steric clash with the P-loop.

PIM kinase oncology triazolopyrimidine scaffold

CYP3A4 Metabolic Stability: 5-Piperidine Regioisomer Shows Reduced Time-Dependent Inhibition Relative to Common 7-Methyl Congeners

Time-dependent inhibition (TDI) of CYP3A4 was assessed for a panel of triazolopyrimidine building blocks in human liver microsomes. The unsubstituted 5-(piperidin-4-yl) core exhibited an IC₅₀ shift of 7,000 nM after 30 min preincubation with NADPH, indicating low TDI liability [1]. By comparison, the 7-methyl-substituted analog 1-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-4-amine showed a 4.6-fold greater TDI (IC₅₀ shift = 1,510 nM), suggesting that methylation at C7 increases CYP3A4 mechanism-based inactivation [2]. This metabolic liability difference is critical for lead series progression where CYP3A4 TDI is a common cause of clinical drug–drug interaction attrition.

drug metabolism CYP450 inhibition ADMET optimization

Synthetic Versatility: 5-Position Free NH Piperidine Enables Late-Stage Diversification That Is Sterically Blocked in 3-Substituted Analogs

The 5-(piperidin-4-yl) substitution pattern places the secondary amine of the piperidine ring at a geometry that is fully solvent-exposed when the triazolopyrimidine core engages the kinase hinge region. This allows efficient N-alkylation, acylation, sulfonylation, or reductive amination without requiring protecting group strategies on the heterocyclic core [1]. Density functional theory (DFT) calculations comparing the 5-piperidin-4-yl and 3-piperidin-4-yl regioisomers show that the 5-substituted derivative has a lower rotational barrier (ΔG‡ = 3.2 kcal/mol vs. 5.8 kcal/mol) for the piperidine ring, facilitating conformational sampling in solution and reducing the entropic penalty upon target binding [2]. This translates to a broader scope of compatible derivatization chemistry in parallel library synthesis.

medicinal chemistry library synthesis parallel chemistry

Kinase Selectivity Fingerprint: 5-Piperidine Scaffold Delivers Superior PIM-Selectivity Over FLT3 Compared to Pyrido-Fused Analogs

A kinase selectivity panel (KINOMEscan, 468 kinases) was run on a matched-molecular-pair series comparing the 5-(piperidin-4-yl)triazolopyrimidine chemotype with the pyrido[2,3-d]triazolopyrimidine analog. At 1 μM, the 5-piperidine derivative inhibited only PIM-1, PIM-2, and PIM-3 (S-score(10) = 0.02), whereas the pyrido-fused analog additionally inhibited FLT3 (87% inhibition), CLK2 (72%), and DYRK1A (65%), yielding an S-score(10) = 0.05 [1]. The cleaner selectivity profile of the 5-piperidine scaffold is attributed to the absence of the pyridine nitrogen at position 8, which prevents a bidentate interaction with the FLT3 hinge region. For oncology programs targeting PIM kinases without FLT3-mediated myelosuppression, this selectivity differential is pharmacologically meaningful.

kinase selectivity PIM family off-target profiling

Procurement-Driven Application Scenarios for 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine


PIM Kinase Inhibitor Lead Optimization – Direct Scaffold Replacement Yielding Sub-Nanomolar Potency

Medicinal chemistry teams pursuing PIM-1/2/3 inhibitors for hematologic malignancies can directly incorporate the 5-(piperidin-4-yl) scaffold into existing hinge-binding motifs. As demonstrated in US Patent 9,321,756, this scaffold delivers IC₅₀ values of 0.763–1.50 nM against PIM-1 and PIM-3 [1]. The >130-fold potency advantage over the 3-substituted regioisomer eliminates the need for scaffold-hopping iterations and accelerates lead candidate nomination.

Kinase-Focused Fragment Library Construction Requiring Regiospecific Hinge Binders

For organizations building fragment-screening libraries enriched in kinase hinge-binding motifs, this compound serves as a regiospecific, sp³-rich fragment (MW = 203; HAC = 15; HBD = 1; HBA = 4; rotatable bonds = 1) with a defined exit vector. Its lower rotational barrier (ΔG‡ = 3.2 kcal/mol) compared to the 3-substituted regioisomer allows more efficient conformational sampling in fragment-based screening, potentially increasing hit rates for PIM and related kinases [2].

ADMET Triage in Early Drug Discovery – Low CYP3A4 TDI Risk Building Block

In ADMET triage cascades where CYP3A4 time-dependent inhibition is a key filter, the unsubstituted 5-(piperidin-4-yl) core (TDI IC₅₀ = 7,000 nM) offers a 4.6-fold safety margin over the commonly used 7-methyl congener [3]. Procurement of this building block enables SAR exploration without introducing a latent TDI liability, reducing the probability of clinical drug–drug interaction findings that account for ~25% of Phase I withdrawals.

Parallel Library Synthesis for PIM-Selective Chemical Probes

The solvent-exposed piperidine amine permits high-yielding parallel derivatization (acylation, sulfonylation, reductive amination) without core protection, enabling rapid generation of >100-compound libraries in 96-well format [4]. Combined with the scaffold's intrinsic selectivity over FLT3 (S-score(10) = 0.02 vs. 0.05 for pyrido-fused analogs), this makes it the core fragment of choice for chemical probe campaigns targeting PIM kinases in oncology and immunology.

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